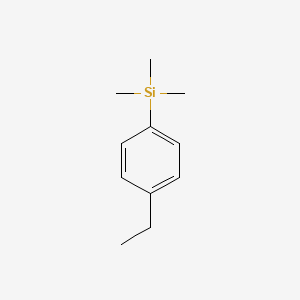
(4-Ethylphenyl)(trimethyl)silane
Overview
Description
“(4-Ethylphenyl)(trimethyl)silane” is an organosilicon compound. It has a molecular formula of C11H18Si . It is a type of trimethylsilane, which are often used in organic synthesis .
Synthesis Analysis
The synthesis of organosilanes like “(4-Ethylphenyl)(trimethyl)silane” often involves reactions with radical or UV initiation . A method for generating trifluoropropyn-1-yllithium from cryogen 2,3,3,3-tetrafluoropropene (HFO-1234yf) and n-butyllithium is described .Molecular Structure Analysis
“(4-Ethylphenyl)(trimethyl)silane” contains a total of 30 bonds; 12 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, and 1 six-membered ring .Chemical Reactions Analysis
Organosilanes serve as a radical H-donor or as a hydride donor . The Si-H bond in the substrate molecule is not affected in the reaction .Physical And Chemical Properties Analysis
“(4-Ethylphenyl)(trimethyl)silane” has a molecular weight of 178.34600, a density of 0.85g/cm3, and a boiling point of 217.4ºC at 760 mmHg .Scientific Research Applications
1. Protective Group in Synthesis
(4-Ethylphenyl)(trimethyl)silane, similar to other triorganyl silanes, is explored for its potential as a protective group in silicon chemistry. For instance, triorganyl(2,4,6-trimethoxyphenyl)silanes have been studied for their selectivity in cleaving the 2,4,6-trimethoxyphenyl group, yielding useful chlorosilanes. These findings highlight the potential of such compounds in selective synthesis processes (Popp et al., 2007).
2. Material in Polymer Chemistry
Compounds like (4-Ethylphenyl)(trimethyl)silane can be used in polymer chemistry. For instance, the photopolymerization of certain trimethylsilanes leads to the formation of organosilicon polymers, indicating their utility in creating new polymeric materials (Pola et al., 2001).
3. Electrolyte Solvents in Lithium-Ion Batteries
Novel silane compounds, which may include (4-Ethylphenyl)(trimethyl)silane derivatives, have been investigated as non-aqueous electrolyte solvents in lithium-ion batteries. These compounds demonstrate good solubility for lithium salts and contribute to the stability and efficiency of lithium-ion batteries (Amine et al., 2006).
4. Organic Synthesis and Cross-Coupling Reactions
Compounds like (4-Ethylphenyl)(trimethyl)silane can be used in Hiyama cross-coupling reactions, which are vital in organic synthesis. This demonstrates their role in facilitating the production of complex organic molecules (Omote et al., 2012).
5. Nanocomposite Material Development
In nanotechnology, trimethoxysilyl-modified compounds are used to bond polymers and organoclays, enhancing the properties of nanocomposite foams. This application signifies the role of silane compounds in material science and engineering (Park et al., 2008).
6. Radical-Based Reactions in Organic Chemistry
(4-Ethylphenyl)(trimethyl)silane-related compounds, such as tris(trimethylsilyl)silane, are significant in radical-based reactions in organic chemistry. Their usage in radical reductions and polymerizations underlines their versatility in various chemical processes (Chatgilialoglu & Lalevée, 2012).
Mechanism of Action
Safety and Hazards
“(4-Ethylphenyl)(trimethyl)silane” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
Organosilanes like “(4-Ethylphenyl)(trimethyl)silane” have varied uses in organic chemistry from the most frequently employed protecting groups to intermediates in organic synthesis . They are often used as an alternative to toxic reducing agents . The strategic role of organosilanes in polymerization is underlined with emphasis on the photo-induced radical polymerization of olefins and photo-promoted cationic polymerization of epoxides .
properties
IUPAC Name |
(4-ethylphenyl)-trimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18Si/c1-5-10-6-8-11(9-7-10)12(2,3)4/h6-9H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSSMKKBTNQBOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)[Si](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70939272 | |
| Record name | (4-Ethylphenyl)(trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70939272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethylphenyl)(trimethyl)silane | |
CAS RN |
17988-50-0 | |
| Record name | NSC131590 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131590 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (4-Ethylphenyl)(trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70939272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


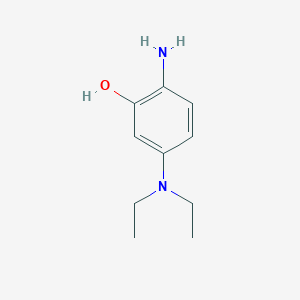
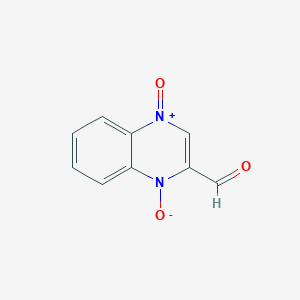
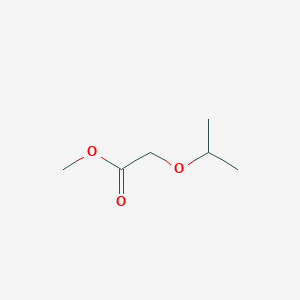


![N,N-Dimethyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B3048618.png)



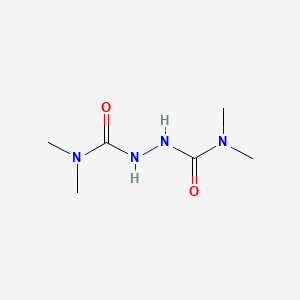
![5-Amino-4-ethyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B3048624.png)

